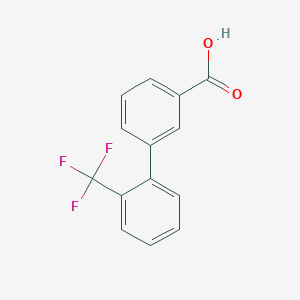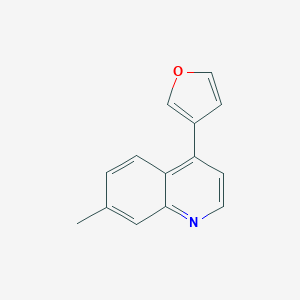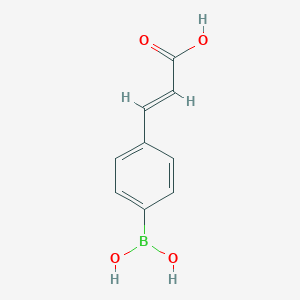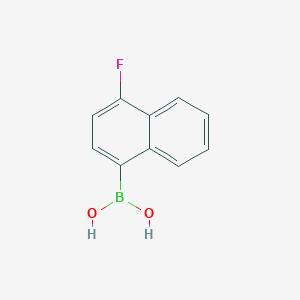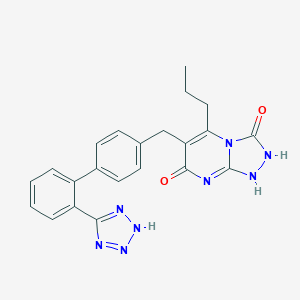
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, also known as TAK-915, is a novel small molecule compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood, but it is believed to work by enhancing the activity of a receptor in the brain called the NMDA receptor. The NMDA receptor is involved in the formation of new memories and is known to be impaired in Alzheimer's disease. By enhancing the activity of this receptor, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- may improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have other biochemical and physiological effects. For example, the compound has been found to increase the levels of a protein called brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain. (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has also been shown to increase the levels of a neurotransmitter called acetylcholine, which is important for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- for lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in cognitive function and disease. However, one limitation of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is that it has only been tested in preclinical models of Alzheimer's disease, and its effects in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One area of research is to investigate the effects of the compound in humans with Alzheimer's disease. Another area of research is to explore the potential of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- for the treatment of other cognitive disorders, such as schizophrenia and depression. Finally, researchers may also investigate the use of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- as a tool for studying the NMDA receptor and its role in cognitive function and disease.
Conclusion:
In conclusion, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel small molecule compound that has shown promise for the treatment of cognitive disorders such as Alzheimer's disease. The compound works by enhancing the activity of the NMDA receptor in the brain, and has been shown to improve cognitive function in preclinical models of Alzheimer's disease. While there are still many questions to be answered about the effects of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- in humans, the compound represents a promising avenue of research for the treatment of cognitive disorders.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves several steps, including the preparation of 1,2,4-triazolopyrimidine-3,7-dione, the synthesis of 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, and the final coupling reaction. The details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied in preclinical models of Alzheimer's disease. In a recent study, (1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- was shown to improve cognitive function in a mouse model of Alzheimer's disease. The compound was also found to reduce the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease, in the brains of these mice.
Propiedades
Número CAS |
168152-72-5 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(4,3-a)pyrimidine-3,7-dione, 1,2-dihydro-5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C22H20N8O2 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C22H20N8O2/c1-2-5-18-17(20(31)23-21-26-27-22(32)30(18)21)12-13-8-10-14(11-9-13)15-6-3-4-7-16(15)19-24-28-29-25-19/h3-4,6-11H,2,5,12H2,1H3,(H,27,32)(H,23,26,31)(H,24,25,28,29) |
Clave InChI |
MGXXDVIOKXBGHT-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=C(C(=O)N=C2N1C(=O)NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NNC(=O)N12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=O)N=C2N1C(=O)NN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Sinónimos |
2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,5,7,8-tetr azabicyclo[4.3.0]nona-2,5-diene-4,9-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







